molecular formula C10H8N2O2 B13880215 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile

3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile

Cat. No.: B13880215
M. Wt: 188.18 g/mol
InChI Key: QLHRFIUTNCRMGD-UHFFFAOYSA-N
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Description

3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzene, featuring ethoxy and hydroxy functional groups along with two cyano groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.

    Reaction Steps: The ethoxy group is introduced through an etherification reaction, while the hydroxy group is introduced via hydroxylation. The cyano groups are added through a nitrile formation reaction, often using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-ethoxy-6-oxo-benzene-1,2-dicarbonitrile.

    Reduction: The cyano groups can be reduced to amines, leading to the formation of 3-ethoxy-6-hydroxybenzene-1,2-diamine.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Nucleophiles like sodium halides or primary amines are used in the presence of a suitable solvent and sometimes a catalyst.

Major Products:

    Oxidation: 3-Ethoxy-6-oxo-benzene-1,2-dicarbonitrile.

    Reduction: 3-Ethoxy-6-hydroxybenzene-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized benzene derivatives.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Researchers investigate its efficacy in treating various diseases and conditions, particularly those involving microbial infections or cancer.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxy and cyano groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

    3-Hydroxy-6-ethoxyphthalonitrile: Similar structure but with different substitution patterns.

    3-Hydroxybenzene-1,2-dicarbonitrile: Lacks the ethoxy group.

    3-(Hexyloxy)-6-hydroxybenzene-1,2-dicarbonitrile: Features a hexyloxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both ethoxy and hydroxy groups along with two cyano groups. This combination of functional groups imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-ethoxy-6-hydroxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C10H8N2O2/c1-2-14-10-4-3-9(13)7(5-11)8(10)6-12/h3-4,13H,2H2,1H3

InChI Key

QLHRFIUTNCRMGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)C#N)C#N

Origin of Product

United States

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